Clk1-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CLK1-IN-1 is a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1). CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of RNA splicing by phosphorylating serine-arginine-rich proteins. The inhibition of CLK1 has been shown to induce autophagy, making this compound a valuable compound for research in various fields, including cancer, neurodegenerative diseases, and other conditions where autophagy modulation is beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CLK1-IN-1 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of specific functional groups to enhance its potency and selectivity. The synthetic route typically includes:

- Formation of the core scaffold through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards. The use of automated reactors and continuous flow chemistry can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: CLK1-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s selectivity and potency.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and selectivity profiles .

Scientific Research Applications

CLK1-IN-1 has a wide range of scientific research applications:

Chemistry: Used as a chemical probe to study the role of CLK1 in various biochemical pathways.

Biology: Investigates the regulation of RNA splicing and its impact on cellular functions.

Medicine: Explores therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases by modulating autophagy.

Industry: Utilized in drug discovery and development processes to identify new therapeutic agents targeting CLK1

Mechanism of Action

CLK1-IN-1 is compared with other similar compounds based on its potency, selectivity, and biological activity:

TG003: Another CLK1 inhibitor, but with less selectivity compared to this compound.

KuWal151: Inhibits CLK1, CLK2, and CLK4 with high selectivity, but has different structural features.

Compound 25: A potent and selective CLK1 inhibitor with an IC50 value of 2 nM, similar to this compound, but with distinct chemical properties.

Uniqueness: this compound stands out due to its high selectivity for CLK1, making it a valuable tool for studying the specific role of CLK1 in various biological processes. Its ability to induce autophagy with minimal off-target effects further highlights its potential as a therapeutic agent .

Comparison with Similar Compounds

- TG003

- KuWal151

- Compound 25

Biological Activity

Clk1-IN-1 is a selective inhibitor of Cdc2-like kinase 1 (CLK1), a dual-specificity kinase that plays a critical role in the regulation of alternative splicing and various cellular processes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

Overview of CLK1 Function

CLK1 is a member of the dual-specificity protein kinase family, primarily involved in phosphorylating serine/arginine-rich (SR) proteins, which are essential for the regulation of mRNA splicing. CLK1's activity is crucial for maintaining proper gene expression and cellular function. It is localized in the nucleus and interacts with splicing factors to modulate their activity and localization .

CLK1 has been implicated in various diseases, including cancer, where it contributes to tumorigenesis through its role in alternative splicing. The inhibition of CLK1 has emerged as a promising therapeutic strategy for conditions characterized by aberrant splicing patterns, such as high-grade gliomas and other malignancies .

This compound functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation activity of CLK1 on its substrates. This inhibition disrupts the normal splicing processes mediated by CLK1, leading to altered expression of genes involved in cell cycle regulation and apoptosis. Studies have shown that this compound can significantly reduce cell viability in cancer cell lines by inducing apoptosis through p53-dependent pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its effects on various cellular processes:

Table 1: Summary of Key Research Findings on this compound

Pharmacological Characterization

The pharmacological profile of this compound indicates its potential utility as a therapeutic agent in targeting diseases associated with dysregulated splicing. The compound has demonstrated effectiveness in various experimental setups:

- In vitro assays : this compound was tested across multiple cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis.

- In vivo studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups .

Potential Therapeutic Applications

Given its role in modulating splicing and apoptosis, this compound holds promise for treating several conditions:

Properties

IUPAC Name |

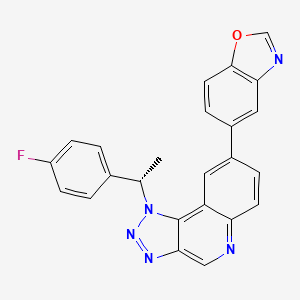

5-[1-[(1S)-1-(4-fluorophenyl)ethyl]triazolo[4,5-c]quinolin-8-yl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FN5O/c1-14(15-2-6-18(25)7-3-15)30-24-19-10-16(4-8-20(19)26-12-22(24)28-29-30)17-5-9-23-21(11-17)27-13-31-23/h2-14H,1H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKVSOQUPYXVRZ-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.